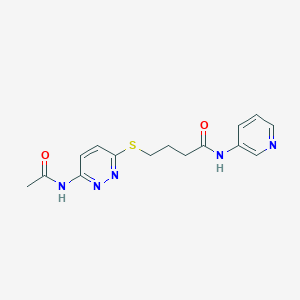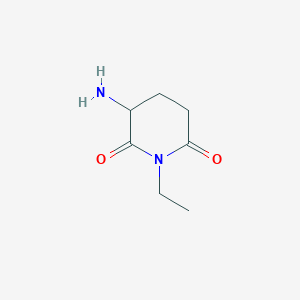
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various derivatives of 1,2,4-triazole and piperidine, which are related to the compound . These derivatives have been synthesized and evaluated for different biological activities, including antihypertensive, diuretic, antimicrobial, and inotropic effects .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic precursors. For instance, derivatives of 1,2,4-triazole with a piperidine moiety have been synthesized through processes like etherification, hydrazonation, cyclization, and reduction . The synthesis of such compounds is often guided by the desired biological activity, as seen in the preparation of 1,2,4-triazol-3-amines for antihypertensive and diuretic activity , or the creation of 1,2,4-oxadiazole derivatives for antimicrobial effects .
Molecular Structure Analysis
The molecular structure of compounds related to "this compound" has been characterized using techniques like NMR, IR, and mass spectrometry . Density Functional Theory (DFT) calculations have also been employed to analyze the stability of tautomers in the synthesis of related compounds . These analyses are crucial for confirming the structure of synthesized compounds and understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are designed to introduce specific functional groups that confer the desired biological activity. For example, the Mannich reaction has been used to produce compounds with potential antidepressant and antianxiety activities . The nature of substitutions on the piperidine ring and other structural components has been shown to influence the biological activity of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure and functional groups. These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds. For instance, the presence of a piperidine ring in the structure can influence the compound's ability to cross biological membranes and interact with receptors, as seen in the case of 5-HT2 receptor antagonists .
Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Development
Triazoles, including the 1,2,4-triazole derivatives, are critical in developing new drugs with diverse biological activities. The structural variations of triazoles allow for the creation of compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The research has emphasized the need for efficient preparations of triazoles that consider green chemistry, energy saving, and sustainability, highlighting the urgency to discover new prototypes for emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Piperidine Analogues and Anti-mycobacterial Activity
Piperazine and its analogues, such as piperidine derivatives, have been identified as versatile medicinally important scaffolds. Recent studies have reported molecules containing piperazine as an essential subunit, displaying significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review has traced anti-mycobacterial compounds over the past five decades, elaborating on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules (Girase et al., 2020).
Heterocyclic Compounds with Triazine and Triazole Scaffolds
Heterocyclic compounds bearing triazine and triazole scaffolds have been reviewed for their pharmacological significance. These compounds have shown a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. The review highlights the potential of the triazine nucleus as a core moiety for drug development, suggesting the importance of further investigation into triazine analogs for new drug candidates (Verma et al., 2019).
Proton-Conducting Polymeric Membranes
The study on proton-conducting polymeric membranes based on 1H-1,2,4-triazole highlights the development of fuel cell membranes with improved characteristics. These materials increase thermal stability, electrochemical stability, mechanical strength, morphological stability, and provide high ionic conductivity under anhydrous conditions at temperatures above 100 °C. The findings demonstrate the promise of 1H-1,2,4-triazole and polymers based on 1-vinyl-1,2,4-triazole for creating heat-resistant and electrochemically stable proton-conducting membranes (Prozorova & Pozdnyakov, 2023).
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. Generally, appropriate safety measures should be taken when handling any chemical compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .
Direcciones Futuras
The future research directions would likely involve further exploration of the compound’s potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects. Additionally, further studies could be conducted to optimize its synthesis and improve its properties .
Propiedades
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-6-10-8(12-11-6)7-2-4-9-5-3-7;;/h7,9H,2-5H2,1H3,(H,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKZSTHLHDSZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221724-59-9 |
Source


|
| Record name | 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2517960.png)
![N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2517962.png)
![2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2517965.png)

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)
![3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2517972.png)
![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)



![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)